(4-Bromo-2,5-dimethoxyphenyl)(phenyl)methanone
Overview
Description
4-Bromo-2,5-bis(methyloxy)phenylmethanone: is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(methyloxy)phenylmethanone typically involves the bromination of 2,5-dimethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-2,5-bis(methyloxy)phenylmethanone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield substituted benzophenones.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield alcohols .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial agents .
Industry:
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-bis(methyloxy)phenylmethanone involves its interaction with biological targets through covalent modification. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function. This property is exploited in the design of photoaffinity probes, where the compound is activated by UV light to form covalent bonds with target proteins .
Comparison with Similar Compounds
4-Bromophenylmethanone: Lacks the methoxy groups, making it less versatile in chemical reactions.
4-(Bromomethyl)phenylmethanone: Contains a bromomethyl group instead of bromine, leading to different reactivity.
5-Bromo-2-chlorophenylmethanone: Contains additional chlorine and ethoxy groups, altering its chemical properties and applications.
Uniqueness: The presence of both bromine and methoxy groups in 4-Bromo-2,5-bis(methyloxy)phenylmethanone provides unique reactivity and versatility in synthetic applications. This makes it a valuable compound for developing new materials and studying biological systems .
Properties
Molecular Formula |
C15H13BrO3 |
---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-9-12(16)14(19-2)8-11(13)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
WOGAIDMSZKBXBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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